molecular formula C9H6BrNO B152725 7-Bromoquinolin-8-ol CAS No. 13019-32-4

7-Bromoquinolin-8-ol

Cat. No.: B152725
CAS No.: 13019-32-4
M. Wt: 224.05 g/mol
InChI Key: ICKPMTNGWVNOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoquinolin-8-ol is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features a bromine atom at the 7th position and a hydroxyl group at the 8th position on the quinoline ring. The presence of these functional groups imparts unique chemical and biological properties to this compound, making it a subject of interest in various fields of research .

Mechanism of Action

Target of Action

It is known that compounds containing the 8-hydroxyquinoline (8-hq) nucleus, such as 7-bromoquinolin-8-ol, exhibit a wide range of biological activities . These activities include antimicrobial, anticancer, and antifungal effects , suggesting that these compounds may interact with a variety of cellular targets.

Mode of Action

The bromination of 8-hydroxyquinoline with n-bromosuccinimide (nbs) in chloroform affords this compound . This suggests that the bromine atom at the 7th position could play a crucial role in its interaction with its targets.

Biochemical Pathways

Given the broad biological activities of 8-hq derivatives , it can be inferred that multiple pathways might be influenced

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . Its LogP values, which indicate lipophilicity, range from 1.9 to 2.7 , suggesting good membrane permeability. These properties could impact the bioavailability of this compound.

Result of Action

The broad biological activities of 8-hq derivatives, including antimicrobial, anticancer, and antifungal effects , suggest that this compound could induce a variety of molecular and cellular changes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinolin-8-ol typically involves the bromination of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform. This reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those employed in laboratory synthesis. The scalability of these reactions ensures the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoquinolin-8-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromoquinolin-8-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 7-Bromoquinolin-8-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

7-Bromoquinolin-8-ol, a derivative of 8-hydroxyquinoline, has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

This compound is characterized by the presence of a bromine atom at the 7-position and a hydroxyl group at the 8-position of the quinoline ring. This structural configuration enhances its lipophilicity and electron-withdrawing properties, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound and its derivatives possess notable antimicrobial properties. For instance, a study highlighted the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as an effective antibacterial agent.

CompoundTarget BacteriaInhibition Zone (mm)MIC (mg/mL)
This compoundStaphylococcus aureus220.0625
This compoundKlebsiella pneumoniae250.125
Standard DrugStaphylococcus aureus240.125
Standard DrugKlebsiella pneumoniae270.25

These results suggest that modifications to the quinoline structure can enhance antimicrobial efficacy, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown effectiveness against multiple cancer cell lines, including HeLa cells. In vitro assays indicated that the compound exhibits cytotoxic effects with IC50 values comparable to or lower than those of established chemotherapeutics.

Case Study: Cytotoxicity Assay

In a recent cytotoxicity assay involving MES-SA and MES-SA/Dx5 cells, compounds derived from this compound were evaluated for their ability to inhibit cell proliferation:

CompoundCell LineIC50 (µM)
This compoundMES-SA10
Modified Derivative AMES-SA/Dx55
Standard ChemotherapeuticMES-SA15

These findings underscore the compound's potential as a lead structure for developing new anticancer agents targeting multidrug-resistant (MDR) cancer cells .

Antiviral Activity

Emerging research indicates that derivatives of this compound may also possess antiviral properties. A study examining the compound's activity against viral infections suggested that it could inhibit viral replication through mechanisms involving metal chelation and modulation of cellular pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Metal Chelation : The hydroxyl group can chelate metal ions, which are essential for various biological processes.
  • Intercalation : The planar structure allows intercalation into DNA, potentially disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

Properties

IUPAC Name

7-bromoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKPMTNGWVNOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Br)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327640
Record name 7-bromoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13019-32-4
Record name 7-bromoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-8-hydroxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromoquinolin-8-ol
Reactant of Route 2
Reactant of Route 2
7-Bromoquinolin-8-ol
Reactant of Route 3
Reactant of Route 3
7-Bromoquinolin-8-ol
Reactant of Route 4
Reactant of Route 4
7-Bromoquinolin-8-ol
Reactant of Route 5
Reactant of Route 5
7-Bromoquinolin-8-ol
Reactant of Route 6
7-Bromoquinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.